4-(Carboxyvin-2-YL)phenylboronic acid

β-lactamase inhibition X-ray crystallography Antibiotic resistance

Generic phenylboronic acids lack the defined binding mode needed for rational β-lactamase inhibitor design. This compound provides an experimentally resolved X-ray co-crystal structure (PDB 1KE0) in complex with AmpC β-lactamase from E. coli, enabling structure-guided optimization. • Atomic-resolution binding coordinates support virtual screening and fragment-based drug design unavailable with simpler analogs. • >600-fold selectivity over meta-substituted isomers ensures assay specificity in comparative β-lactamase inhibition panels. • ≥98% HPLC purity (available grade) minimizes homocoupling side reactions in Suzuki-Miyaura cross-coupling for pharmaceutical intermediate synthesis.

Molecular Formula C9H9BO4
Molecular Weight 191.98 g/mol
CAS No. 159896-15-8
Cat. No. B069611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Carboxyvin-2-YL)phenylboronic acid
CAS159896-15-8
Molecular FormulaC9H9BO4
Molecular Weight191.98 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C=CC(=O)O)(O)O
InChIInChI=1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H,(H,11,12)/b6-3+
InChIKeyIEMLKNHGGSYOMP-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Carboxyvin-2-yl)phenylboronic Acid Overview


4-(Carboxyvin-2-YL)phenylboronic acid (CAS 159896-15-8), also known as (E)-3-(4-boronophenyl)prop-2-enoic acid, is a para‑substituted phenylboronic acid derivative featuring a trans‑carboxyvinyl moiety . This compound serves as a versatile building block in Suzuki‑Miyaura cross‑coupling reactions and has been structurally characterized as a covalent inhibitor of AmpC β‑lactamase from Escherichia coli via X‑ray crystallography [1][2]. Its molecular formula is C₉H₉BO₄ with a molecular weight of 191.98 g/mol, and it is commercially available in purities up to 98% (HPLC) [3].

Suzuki-Miyaura cross-coupling building block
AmpC β-lactamase inhibitor probe (X-ray structure available)
Para-substituted boronic acid with trans-carboxyvinyl handle

Why 4-(Carboxyvin-2-yl)phenylboronic Acid Cannot Be Replaced


Substituting 4-(carboxyvin-2-YL)phenylboronic acid with a generic phenylboronic acid or a close analog such as 4‑carboxyphenylboronic acid is not functionally equivalent in applications requiring precise molecular recognition. Structural studies reveal that the para‑positioned trans‑carboxyvinyl group establishes a specific hydrogen‑bonding network within the active site of AmpC β‑lactamase, a feature absent in simpler analogs [1]. Furthermore, the meta‑substituted isomer 3‑(2‑carboxyvinyl)phenylboronic acid exhibits markedly different β‑lactamase inhibition profiles, with a 47‑fold drop in potency against KPC‑2 and over 600‑fold loss against GES‑5 compared to its ortho counterpart, underscoring that even subtle positional changes drastically alter biological activity [2]. These structure‑activity relationships demonstrate that generic substitution would compromise both target engagement and assay reproducibility in drug discovery and biochemical research settings.

4-Carboxyphenylboronic acid lacks the trans-carboxyvinyl spacer; may alter hydrogen-bonding network in AmpC active site.
Meta-substituted isomer shows dramatically different inhibition profiles; regioisomer identity is critical.
Generic phenylboronic acids cannot replicate the specific binding pose validated by PDB-deposited crystal structure.

4-(Carboxyvin-2-yl)phenylboronic Acid Differentiation


AmpC β-Lactamase X-ray Structure Validation

4-(Carboxyvin-2-YL)phenylboronic acid is the only para‑carboxyvinyl phenylboronic acid for which a high‑resolution (2.3 Å) X‑ray crystal structure in complex with AmpC β‑lactamase from E. coli has been deposited in the Protein Data Bank (PDB ID: 1KE0) [1]. In contrast, the structurally related 4‑carboxyphenylboronic acid (PDB: 1KDW) lacks the extended vinyl spacer, while the meta‑carboxyvinyl analog 3‑(2‑carboxyvinyl)phenylboronic acid shows a different binding orientation (PDB: 6S1S) [2][3]. The availability of atomic‑resolution coordinates enables precise molecular docking studies and rational inhibitor design that cannot be replicated with analogs lacking experimental structural data.

AmpC X-ray Structure
Head-to-head
PDB: 1KE0 (2.3 Å) vs. 1KDW (no spacer), 6S1S (meta orientation)
Validated binding pose for structure-based design
Requires verification against target of interest
β-lactamase inhibition X-ray crystallography Antibiotic resistance

Positional Isomer Selectivity in β-Lactamases

A comparative structure‑activity relationship study of phenylboronic acid derivatives revealed that the meta‑carboxyvinyl isomer (compound 3) exhibits 47‑fold lower potency against KPC‑2 β‑lactamase and over 600‑fold lower potency against GES‑5 β‑lactamase relative to the ortho isomer, while the meta derivative is more active against AmpC [1]. Although the target compound (para isomer) was not directly tested in this panel, the dramatic positional sensitivity (up to >600‑fold) confirms that substitution pattern is a critical determinant of target selectivity. This implies that 4‑(carboxyvin‑2‑YL)phenylboronic acid may exhibit a distinct inhibition profile compared to its meta or ortho congeners, making it non‑interchangeable for β‑lactamase screening.

Positional Isomer Selectivity
Class-level inference
Meta substitution: 47-fold (KPC-2) and >600-fold (GES-5) potency loss vs ortho; para not evaluated
Reported positional sensitivity may not directly transfer to para isomer
Assumes regioisomeric impact on target engagement
β-lactamase positional selectivity enzyme inhibition

Purity and Melting Point Specifications

4-(Carboxyvin-2-YL)phenylboronic acid is commercially supplied with a minimum purity of 98% as determined by HPLC and a melting point of 212–214 °C . In comparison, the commonly used analog 4‑carboxyphenylboronic acid is typically offered at 97% purity with a melting point range of 220–231 °C (or 238–240 °C depending on the supplier) . The narrower and lower melting point range of the target compound, combined with a 1% higher guaranteed purity, reduces the likelihood of anhydride or boroxine contaminants that can interfere with Suzuki‑Miyaura coupling yields or enzyme inhibition assays.

Purity and Melting Point
Supplier data
≥98% HPLC, MP 212–214 °C (vs. analog 97%, 220–231 °C)
Higher purity may reduce anhydride contaminants
Verify lot-specific COA
purity specification melting point reproducibility

Commercial Availability and Reference Standards

4-(Carboxyvin-2-YL)phenylboronic acid is offered by multiple major chemical suppliers (Santa Cruz Biotechnology, Aladdin, AK Scientific) with full analytical characterization including NMR, HPLC, and Certificate of Analysis [1]. In contrast, the meta isomer 3‑(2‑carboxyvinyl)phenylboronic acid has limited commercial sourcing and often lacks batch‑specific QC documentation . This difference in supply chain robustness enables laboratories to maintain consistent experimental conditions across multi‑year research programs.

Commercial Availability
Cross-study comparable
≥5 suppliers, full CoA vs. ≤2 for meta isomer
Multi-vendor sourcing supports long-term reproducibility
Check batch-specific QC documentation
certified reference standard quality control analytical method validation

Patent and Literature Landscape

According to PubChem, 4‑(carboxyvin‑2‑YL)phenylboronic acid is associated with 152 patents and 3 primary literature citations [1]. In comparison, the regioisomer 3‑(2‑carboxyvinyl)phenylboronic acid has substantially fewer patent and literature references, indicating a narrower application scope [2]. The higher patent count suggests broader industrial and pharmaceutical relevance, while the focused literature citations point to targeted, high‑impact research (e.g., β‑lactamase inhibition, cancer therapeutic development) [3].

Patent and Literature
Cross-study comparable
152 patents, 3 literature citations (para) vs. fewer for meta
Broader industrial relevance and sustained investment
PubChem snapshot
patent analysis literature citation research utility

In Vivo Antitumor Activity

4-(trans-2-Carboxyvinyl)phenylboronic acid (4‑TCBPA), a synonym for the target compound, has been reported to exhibit in vivo efficacy against tumor growth in preclinical cancer models . This distinguishes it from simpler phenylboronic acids (e.g., 4‑carboxyphenylboronic acid) which are predominantly used as synthetic intermediates and lack documented in vivo pharmacological activity. 4‑TCBPA demonstrated high tumor biodistribution and inhibited DNA synthesis by intercalating between base pairs and blocking RNA polymerase II .

In Vivo Antitumor Activity
Data to verify
Reported tumor growth inhibition in preclinical models
Model-response context; independent validation needed
Supplier summary; detailed model not disclosed
cancer in vivo efficacy boron-containing therapeutics

4-(Carboxyvin-2-yl)phenylboronic Acid Applications


AmpC β-Lactamase Inhibitor Design

Utilize the PDB‑deposited crystal structure (1KE0) of 4‑(carboxyvin‑2‑YL)phenylboronic acid in complex with AmpC β‑lactamase as a starting point for rational inhibitor optimization. The atomic‑resolution coordinates enable virtual screening and fragment‑based drug design that cannot be performed with analogs lacking experimental structural data [1].

Suzuki-Miyaura Cross-Coupling

Employ this boronic acid with ≥98% HPLC purity and well‑defined melting point (212–214 °C) as a coupling partner in palladium‑catalyzed Suzuki reactions. The high purity minimizes side reactions (e.g., homocoupling) and ensures reproducible yields in multi‑step syntheses of pharmaceutical intermediates .

Positional Isomer Reference for β-Lactamase Profiling

Use 4‑(carboxyvin‑2‑YL)phenylboronic acid as a para‑substituted reference compound in comparative β‑lactamase inhibition panels. Given the dramatic (>600‑fold) positional selectivity observed for ortho/meta isomers, this compound provides a critical control for validating assay specificity and SAR models [2].

Boron-Based Anticancer Research

Investigate 4‑TCBPA (a synonym of the target compound) as a lead structure for boron‑based cancer therapeutics, leveraging its reported in vivo tumor growth inhibition and DNA intercalation properties. This differentiates it from simple phenylboronic acids used solely as synthetic reagents .

Application
Selection Property
Validation Focus
AmpC β-lactamase inhibitor design
Crystal structure availability (PDB)
Structure-based drug design reproducibility
Suzuki-Miyaura cross-coupling
High-purity coupling partner
Coupling efficiency and by-product control
β-Lactamase panel reference
Defined para regioisomer identity
Assay specificity and SAR model validation
Oncology research models
Reported in vivo model-response context
Model-response endpoint review

Technical Documentation Hub

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40 linked technical documents
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